3-(2-Cyanobenzyl) Alogliptin is a derivative of Alogliptin, a medication primarily used to manage blood glucose levels in patients diagnosed with type 2 diabetes mellitus. As a member of the dipeptidyl peptidase-4 (DPP-4) inhibitors, this compound functions by enhancing the body's natural ability to lower blood sugar levels after meals. The chemical structure of 3-(2-Cyanobenzyl) Alogliptin includes a cyanobenzyl group, which contributes to its pharmacological properties and effectiveness as a therapeutic agent.
3-(2-Cyanobenzyl) Alogliptin is classified under organic compounds, specifically within the category of benzonitriles. This classification indicates its structural characteristics as it contains a benzene ring with a nitrile substituent. The compound is synthesized from various precursors, including 2-cyanobenzyl bromide and other reagents, leading to its final form as an active pharmaceutical ingredient.
The synthesis of 3-(2-Cyanobenzyl) Alogliptin involves several key steps:
This method is noted for being environmentally friendly, easy to control, and yielding high-purity products .
The molecular formula of 3-(2-Cyanobenzyl) Alogliptin is , with a molecular weight of approximately 463.49 g/mol. Its structure features:
The stereochemistry of the compound is crucial for its biological activity, with the R-enantiomer being predominantly active .
As a DPP-4 inhibitor, 3-(2-Cyanobenzyl) Alogliptin primarily interacts with the DPP-4 enzyme through competitive inhibition. The mechanism involves binding to the active site of DPP-4, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1). This inhibition results in increased levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells in response to elevated blood glucose levels.
The compound's reactivity can also be characterized by its stability under physiological conditions, making it suitable for oral administration .
3-(2-Cyanobenzyl) Alogliptin exhibits several notable physical and chemical properties:
These properties are essential for its formulation into effective pharmaceutical products .
3-(2-Cyanobenzyl) Alogliptin serves primarily as a therapeutic agent for managing type 2 diabetes mellitus. Its applications include:
The ongoing research into DPP-4 inhibitors like 3-(2-Cyanobenzyl) Alogliptin continues to explore their broader implications in metabolic health .
The foundational synthesis of 3-(2-cyanobenzyl) alogliptin derivatives relies on a convergent strategy involving two key intermediates: 6-chloro-3-methyluracil and (R)-3-aminopiperidine. The core pyrimidinedione scaffold is constructed via N-alkylation, where 6-chloro-3-methyluracil undergoes nucleophilic substitution with 2-(bromomethyl)benzonitrile in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This step installs the critical 3-(2-cyanobenzyl) group at the N1 position of the uracil ring, yielding the chlorouracil intermediate 10 (75-82% yield) [3] [6]. Subsequent methylation of the N3 position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords the disubstituted uracil 11 (89% yield) [6]. The final stage involves a nucleophilic aromatic substitution where the chloro group of 11 is displaced by (R)-3-aminopiperidine dihydrochloride. This reaction requires careful pH control (pH 8-9) using tertiary amines like tributylamine or diisopropylethylamine (DIPEA) in ethanol/water mixtures, generating the alogliptin free base (68-75% yield) [1] [5]. Benzoate salt formation completes the synthesis, with crystallization from ethanol/water delivering pharmaceutical-grade alogliptin benzoate (>99.5% purity) [5].
Table 1: Key Steps in Original Alogliptin Synthesis
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | N1-Alkylation | 2-(Bromomethyl)benzonitrile, NaH, THF | 6-Chloro-1-(2-cyanobenzyl)uracil (10) | 75-82 |
2 | N3-Methylation | CH₃I, K₂CO₃, DMF | 6-Chloro-3-methyl-1-(2-cyanobenzyl)uracil (11) | 89 |
3 | Piperidine Coupling | (R)-3-Aminopiperidine, DIPEA, EtOH/H₂O | Alogliptin free base | 68-75 |
4 | Salt Formation | Benzoic acid, EtOH/H₂O | Alogliptin benzoate | 90-95 |
Alternative strategies for introducing the 3-(2-cyanobenzyl) moiety focus on improving regioselectivity and minimizing byproducts. One approach replaces 2-(bromomethyl)benzonitrile with 2-(chloromethyl)benzonitrile under phase-transfer catalysis (tetrabutylammonium bromide, 10 mol%) in toluene/water biphasic systems. This reduces di-alkylated impurities like 2,2'-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile from 8% to <1% [8]. Molecular hybridization techniques have generated novel analogues, such as replacing the cyanobenzyl group with linagliptin-derived butynyl moieties. This yielded compound 11a (IC₅₀ = 198 nM), though optimization restored potency (e.g., 11m, IC₅₀ = 0.4 nM) [7]. Solvent selection profoundly impacts substitution efficiency: switching from DMF to acetonitrile for methylation reduces O-alkylation byproducts from 15% to 3% due to diminished nucleophilicity [5]. Microwave-assisted alkylation (100°C, 30 min) in THF further enhances the reaction rate and yield (95%) compared to conventional heating (12 h, 82%) [3].
Table 2: Solvent Effects on 3-(2-Cyanobenzyl) Installation
Solvent System | Temperature (°C) | Reaction Time (h) | Byproduct Formation (%) | Yield (%) |
---|---|---|---|---|
DMF | 25 | 12 | 15 (O-alkylation) | 82 |
Acetonitrile | 25 | 12 | 3 (O-alkylation) | 85 |
THF (microwave) | 100 | 0.5 | <1 | 95 |
Toluene/H₂O (PTC) | 80 | 6 | <1 (di-alkylation) | 88 |
The chiral (R)-3-aminopiperidine moiety is synthesized via asymmetric hydrogenation of enamine precursors derived from nicotinamide. The [Ru(CF₃CO₂)₂((S)-Phanephos)] catalyst (0.1 mol%) with potassium bromide (KBr, 10 equiv) in methanol achieves 99.7% enantiomeric excess (ee) after crystallization at an industrial scale (S/C = 1,000) [10]. Halide additives like KBr suppress catalyst deactivation by coordinating to ruthenium centers, enhancing turnover number (TON) from 800 to 1,200 [10] [4]. Cost-effective alternatives include [RuCl₂((S)-BINAP)] in ethanol, though initial ee is lower (70-88%). Dynamic kinetic resolution during salt formation (L-lactic acid) enriches ee to >99% [10]. Solvent polarity critically influences enantioselectivity: methanol provides optimal hydrogen solubility and substrate-catalyst interactions, whereas aprotic solvents like THF reduce ee by 15–20% [4] [10].
Table 3: Catalytic Systems for (R)-3-Aminopiperidine Synthesis
Catalyst System | Solvent | Additive | ee Initial (%) | ee After Workup (%) | TON |
---|---|---|---|---|---|
[Ru(CF₃CO₂)₂(S)-Phanephos] | MeOH | KBr | 99.5 | 99.7 | 1,200 |
[RuCl₂(S)-BINAP] | EtOH | None | 70 | >99 (after resolution) | 1,000 |
[Rh(COD)₂]/(S,S)-Skewphos | iPrOH | HI | 95 | 98 | 900 |
Industrial-scale processes prioritize solvent recovery, minimal waste, and high-purity isolation. Dichloromethane (DCM), used in benzonitrile extraction, is replaced by toluene/ethyl acetate mixtures (3:1) to reduce genotoxic impurities, achieving equivalent yield (91%) with ICH-compliant residue limits (<600 ppm) [5] [1]. Crystallization of alogliptin benzoate is optimized using ethanol/water (4:1) with controlled cooling (0.5°C/min), yielding uniform crystals (mean particle size 50 µm) and eliminating amorphous impurities [5]. Reagent selection for piperidine coupling avoids strong bases (e.g., NaOH) in favor of sodium bicarbonate (NaHCO₃), suppressing epimerization at the chiral piperidine center. This maintains optical purity >99.9% [3] [8]. Continuous flow hydrogenation of enamine intermediates enhances safety and scalability, reducing reaction time from 48 h (batch) to 2 h with 5% Pt/C catalysts [10].
Table 4: Solvent/Reagent Optimization for Key Steps
Process Step | Conventional System | Optimized System | Impact on Purity/Yield |
---|---|---|---|
Uracil Alkylation | DMF, 25°C | Acetonitrile, 60°C | Purity: 97% → 99.5%; Yield: 82% → 88% |
Piperidine Coupling | NaOH, EtOH/H₂O | NaHCO₃, iPrOH/H₂O | Chiral purity: 98% → 99.9% |
Benzoate Crystallization | EtOH alone | EtOH/H₂O (4:1), controlled cooling | Particle size distribution: 20–200 µm → 40–60 µm |
Enamine Hydrogenation | Batch reactor, Pd/C | Continuous flow, Pt/C | Reaction time: 48 h → 2 h |
Halogenation steps generate significant waste, prompting development of sustainable alternatives. The chlorination of uracil using phosphoryl chloride (POCl₃) in reflux conditions produces corrosive HCl gas and phosphorous waste. Microwave-assisted halogenation with N-chlorosuccinimide (NCS) in acetonitrile at 80°C achieves 94% conversion with minimal byproducts, reducing the E-factor from 18 to 5 [3] [9]. Solvent-free alkylation employs mechanochemical ball milling: 6-chlorouracil and 2-(bromomethyl)benzonitrile react with K₂CO₃ in 30 min (95% yield), eliminating DMF usage [5]. For alkyl bromide synthesis, catalytic bromination (HBr/H₂O₂) of 2-methylbenzonitrile replaces hazardous PBr₃, achieving 90% yield with water as the sole byproduct [8]. Solvent recycling protocols recover >85% of ethanol and toluene via distillation, validated across five batches without yield loss [1] [5].
Table 5: Green Chemistry Modifications in Key Reactions
Reaction | Conventional Process | Green Alternative | Environmental Benefit |
---|---|---|---|
Uracil Chlorination | POCl₃, reflux, DCM | NCS, MeCN, microwave 80°C | E-factor: 18 → 5; No corrosive waste |
N-Alkylation | K₂CO₃, DMF, 12 h | Solvent-free ball milling, 30 min | Eliminates DMF usage; Yield 95% |
Bromomethyl Synthesis | PBr₃, CHCl₃ | HBr (48%), H₂O₂, H₂O | Water as only byproduct; Yield 90% |
Solvent Recovery | Single-use EtOH/toluene | Distillation (>85% recovery) | Waste reduction: 40% |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8